1-Ethyl-3,5-difluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzene derivatives, including 1-Ethyl-3,5-difluorobenzene, often involves direct fluorination techniques or the use of fluorinating reagents. A practical approach for fluorinating 1,3-dicarbonyl compounds, which could be relevant for synthesizing derivatives similar to 1-Ethyl-3,5-difluorobenzene, uses aqueous hydrofluoric acid in conjunction with iodosylbenzene. This method has been shown to yield fluorinated products in high efficiency (Kitamura et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of fluorobenzene derivatives, including those structurally related to 1-Ethyl-3,5-difluorobenzene, can be conducted using spectroscopic methods and X-ray crystallography. These techniques help in understanding the bond lengths, bond angles, and overall geometry of the molecule. For instance, studies have detailed the molecular structure of closely related fluorobenzene compounds, providing insights into their crowded molecular structures and unusual bond angles around substituent atoms (Sasaki et al., 1999).
Scientific Research Applications
Fluorination of 1,3-Dicarbonyl Compounds : Kitamura et al. (2011) developed a simple, practical method for fluorinating 1,3-dicarbonyl compounds, including β-keto esters and 1,3-diketones, to produce fluorinated products like ethyl 2-fluoro-2-benzolyacetate. This method is significant for synthesizing fluorinated organic compounds, which are valuable in pharmaceutical and agrochemical industries (Kitamura, Kuriki, Morshed, & Hori, 2011).
Supramolecular Templates : Wang and Hof (2012) explored the use of 1,3,5-triethylbenzenes as supramolecular templates. They analyzed how these templates organize molecular-recognition elements, impacting binding affinity in supramolecular hosts (Wang & Hof, 2012).
Electrochemical Fluorination : Hirohide Horio et al. (1996) studied the electrochemical fluorination of aromatic compounds. They investigated the formation mechanisms of compounds like 1,4-difluorobenzene, highlighting the intricate reactions and side products in the fluorination process (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Liquid-Liquid Equilibria in Binary Mixtures : Shiflett and Yokozeki (2008) measured the equilibria in mixtures of fluorinated benzenes and ionic liquids, providing insights into intermolecular interactions and miscibility trends. This research is important for understanding the behavior of fluorinated compounds in various solvents (Shiflett & Yokozeki, 2008).
Ethylation of Benzene : Booth, Al-Kinany, and Laali (1987) investigated the ethylation of benzene using trifluoromethanesulphonic acid as a catalyst. They compared its effectiveness with other catalysts, contributing to the field of aromatic compound synthesis (Booth, Al-Kinany, & Laali, 1987).
Preparation of 3,5-Difluorophenylacetic Acid : Yuan-bin Lin (2007) presented a method for preparing 3,5-difluorophenylacetic acid from 3,5-difluoro-bromobenzene. This process involves a Grignard reaction followed by hydrolysis and reduction, demonstrating a synthesis pathway for a specific fluorinated compound (Lin, 2007).
Safety And Hazards
properties
IUPAC Name |
1-ethyl-3,5-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFINYKRPUJCMCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605855 | |
Record name | 1-Ethyl-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80605855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3,5-difluorobenzene | |
CAS RN |
117358-52-8 | |
Record name | 1-Ethyl-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80605855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3,5-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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